molecular formula C12H14N2O B11788661 4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile

4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile

Cat. No.: B11788661
M. Wt: 202.25 g/mol
InChI Key: DPVIJIRQDOLWIQ-UHFFFAOYSA-N
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Description

4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an isopropyl group and a carbonitrile group attached to the oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazine ring .

Another method involves the use of Schiff-base formation followed by base-mediated alkylation with phenacyl bromide or substituted phenacyl bromide. This one-pot, multicomponent reaction is efficient and provides good yields of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are designed to be environmentally friendly by minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the carbonitrile group provides additional reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-9(2)14-8-10(7-13)15-12-6-4-3-5-11(12)14/h3-6,9-10H,8H2,1-2H3

InChI Key

DPVIJIRQDOLWIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC2=CC=CC=C21)C#N

Origin of Product

United States

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